3-(1-Ethyl-1H-imidazol-4-yl)pyridine is a chemical compound characterized by the presence of both a pyridine and an imidazole moiety. Its molecular formula is , indicating that it contains ten carbon atoms, twelve hydrogen atoms, and two nitrogen atoms. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to the biological activities associated with imidazole and pyridine derivatives.
This compound falls under the category of heterocyclic compounds, specifically classified as a substituted pyridine. Heterocycles are compounds that contain rings with at least one atom that is not carbon, in this case, nitrogen. The imidazole part contributes to its unique properties, making it relevant in various biochemical contexts.
The synthesis of 3-(1-Ethyl-1H-imidazol-4-yl)pyridine can be achieved through several methods, primarily involving the reaction of pyridine derivatives with imidazole-based precursors. One common synthetic route involves:
The reaction conditions often require careful control of temperature and pH to maximize yield and purity. Solvents such as dimethylformamide or ethanol are typically used to facilitate the reaction. The use of catalysts may also enhance the efficiency of the synthesis.
3-(1-Ethyl-1H-imidazol-4-yl)pyridine features a pyridine ring substituted at the 3-position by a 1-ethyl-1H-imidazol-4-yl group.
The molecular weight of this compound is approximately . Its structural representation can be depicted using various chemical notation systems such as SMILES or InChI:
These representations are crucial for computational studies and database searches.
3-(1-Ethyl-1H-imidazol-4-yl)pyridine can participate in various chemical reactions typical of both pyridine and imidazole derivatives:
Specific reaction conditions must be optimized to favor desired pathways while minimizing side reactions. For example, controlling temperature and solvent choice can significantly influence reaction outcomes.
The mechanism of action for 3-(1-Ethyl-1H-imidazol-4-yl)pyridine involves its interaction with biological targets, potentially including enzymes or receptors that recognize imidazole or pyridine structures.
Research indicates that compounds containing both imidazole and pyridine functionalities exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The exact mechanism often involves modulation of enzyme activity or receptor binding affinity.
3-(1-Ethyl-1H-imidazol-4-yl)pyridine typically appears as a colorless to light yellow solid at room temperature.
Key chemical properties include:
Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm structural integrity and purity.
This compound holds promise in various scientific fields:
Research continues to explore its full potential across different applications, particularly in medicinal chemistry where its dual heterocyclic nature may provide synergistic effects in drug design.
Regioselective alkylation of the imidazole ring represents a critical initial step for synthesizing 3-(1-Ethyl-1H-imidazol-4-yl)pyridine. The inherent tautomerism (1H ↔ 3H-imidazole) and similar reactivity of N1 and N3 positions necessitate protective group strategies. The 2-(trimethylsilyl)ethoxymethyl (SEM) group enables sequential functionalization by protecting N1 initially, directing electrophilic substitution to the electron-rich C5 position. Subsequent SEM group transposition ("SEM-switch") from N1 to N3 activates the C4 position for electrophilic reactions, a strategy validated for complex aryl imidazole synthesis [8]. Following C4 functionalization, the SEM group is cleaved under acidic conditions (e.g., trifluoroacetic acid), exposing N1 for regioselective ethylation. Ethylation employs ethyl iodide or diethyl sulfate with inorganic bases (e.g., potassium carbonate) in polar aprotic solvents (dimethylformamide, acetonitrile) at 50–80°C for 4–12 hours, achieving >90% N-alkylation selectivity [8].
Table 1: Optimization of Imidazole N-Ethylation Reaction
Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Potassium carbonate | Dimethylformamide | 80 | 6 | 92 |
Sodium hydride | Tetrahydrofuran | 60 | 4 | 88 |
Triethylamine | Acetonitrile | 50 | 12 | 75 |
Sodium hydroxide | Ethanol | Reflux | 8 | 68 |
Pyridine ring installation occurs via Pd-catalyzed cross-coupling between 4-iodo-1-ethylimidazole and pyridyl boronic acids. Optimized conditions use tetrakis(triphenylphosphine)palladium(0) (2–5 mol%) and sodium carbonate in toluene/water (3:1) at 80–100°C for 12–24 hours. Alternatively, direct C-H arylation employs palladium acetate, pivalic acid, and silver carbonate in dimethylacetamide at 120°C, attaching pyridine at C4 of the ethylated imidazole core with 70–85% yield [1] [8]. Microwave irradiation (150–200°C, 30 min) accelerates this step while maintaining yield efficiency.
One-pot methodologies enhance synthetic efficiency for 3-(1-Ethyl-1H-imidazol-4-yl)pyridine by minimizing purification steps and improving atom economy. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction represents a key advancement, condensing 2-aminopyridine, aldehydes (e.g., pyridine-3-carboxaldehyde), and isocyanides (e.g., ethyl isocyanide for direct N-ethyl introduction) under acid catalysis. Ammonium chloride (10–20 mol%) in ethanol at 60°C for 8 hours achieves 75–85% yield. Microwave irradiation (150 W, 60°C, 30 min) further optimizes this process, enhancing regioselectivity and suppressing imidazo[1,2-a]pyridine byproducts [6] [10].
Copper-catalyzed heteroannulation offers an alternative one-pot route. A mixture of ethylimidazole-4-carbaldehyde, ammonium acetate, and pentane-1,5-dione undergoes cyclization with copper(II) triflate (10 mol%) in acetic acid at 120°C for 6 hours, yielding 70% of the target hybrid. Ultrasound-assisted synthesis (40 kHz, 50°C, 30–40 min) in aqueous ethanol with ceric ammonium nitrate catalyst achieves comparable yields while eliminating organic solvents [10]. These methods demonstrate significant improvements over traditional routes, reducing reaction times from days to hours and improving isolated yields by 15–30%.
Ester prodrugs of 3-(1-Ethyl-1H-imidazol-4-yl)pyridine address poor aqueous solubility (<0.1 mg/mL), a limitation for pharmaceutical applications. Bipartite prodrugs link amino acids via ester bonds at the pyridine nitrogen or imidazole C2 position. Valine ester conjugation demonstrates optimal solubility enhancement: the hydrochloride salt of 3-(1-Ethyl-1H-imidazol-4-yl)pyridine-N-(valyl)ester achieves solubility >7.3 mg/mL in phosphate buffer (pH 7.4) [3]. Synthesis involves carbodiimide-mediated coupling (N,N'-dicyclohexylcarbodiimide, 4-dimethylaminopyridine) between the heterocycle’s hydroxyl-containing precursor (e.g., hydroxymethylpyridine derivative) and N-Boc-valine in dichloromethane, followed by deprotection with trifluoroacetic acid.
Table 2: Solubility Enhancement of Amino Acid Ester Prodrugs
Amino Acid Carrier | Prodrug Solubility (mg/mL) | Parent Compound Solubility (mg/mL) | Relative Increase |
---|---|---|---|
Valine | 7.3 | 0.1 | 73x |
Lysine | 9.0 | 0.1 | 90x |
Glycine | 3.2 | 0.1 | 32x |
Aspartic acid | 5.8 | 0.1 | 58x |
Phosphate ester prodrugs, generated by reacting the heterocyclic alcohol with phosphoryl chloride in triethylamine/dichloromethane followed by hydrolysis, exhibit even higher solubility (>9.0 mg/mL) but suffer from poor intestinal absorption [3]. All prodrugs demonstrate enzymatic reconversion: incubation with porcine liver esterase releases parent compound with half-lives of 6.9–15 minutes. Purification employs crystallization from dichloromethane/diethyl ether mixtures, with isolated yields of 65–80% after silica chromatography [3] [7].
Single-crystal X-ray diffraction analysis of 3-(1-Ethyl-1H-imidazol-4-yl)pyridine requires crystals >0.2 mm in two dimensions. Liquid-liquid diffusion proves optimal for air-sensitive crystals due to controlled supersaturation. The compound dissolves in dichloromethane ("solvent") and is layered with diethyl ether ("precipitant") in narrow Schlenk tubes under nitrogen. Diffusion rates are modulated by tube diameter (3–5 mm optimal) and temperature (4–10°C). Crystals form at the interface within 7–14 days, exhibiting prismatic morphology suitable for diffraction [4] [7].
Table 3: Solvent Systems for Diffusion Crystallization
Solvent (High Solubility) | Precipitant (Low Solubility) | Crystal Morphology | Growth Time (Days) |
---|---|---|---|
Dichloromethane | Diethyl ether | Prismatic needles | 7–10 |
Chloroform | Hexane | Platelets | 10–14 |
Dimethylformamide | Toluene | Rods | 14–21 |
Methanol | Water | Irregular aggregates | 5–7 |
For air-stable crystallization, vapor diffusion using nested vials provides effective results. The compound dissolves in tetrahydrofuran (inner vial), surrounded by pentane (outer vial). Slow pentane vapor diffusion reduces solubility over 10 days, yielding 0.3 mm crystals. Key parameters include solvent volatility ratios (>2:1 pentane:tetrahydrofuran) and concentration (5–10 mM). Crystal stability requires retention of mother liquor; solvent removal induces lattice decomposition due to co-crystallized solvent molecules (e.g., tetrahydrofuran occupying 18% unit cell volume). Sublimation techniques are avoided due to thermal decomposition risks above 150°C [4] [7] [8].
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 731002-50-9